molecular formula C8H9FO2 B2457341 4-Fluoro-2-methoxy-5-methylphenol CAS No. 1395035-39-8

4-Fluoro-2-methoxy-5-methylphenol

Cat. No.: B2457341
CAS No.: 1395035-39-8
M. Wt: 156.156
InChI Key: KUKDPPPPSDXZTF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenol ring. This compound is a fluorinated methoxy-substituted catechol analog, which makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxy-4-nitrobenzaldehyde with fluoride, followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxyphenol: Similar in structure but lacks the methyl group.

    2-Methoxy-5-methylphenol: Similar but lacks the fluorine atom.

    4-Fluoro-2-methylphenol: Similar but lacks the methoxy group.

Uniqueness

4-Fluoro-2-methoxy-5-methylphenol is unique due to the combination of its fluorine, methoxy, and methyl substituents on the phenol ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the presence of the fluorine atom enhances its inhibitory effect on leukocyte oxidant production compared to non-fluorinated analogs .

Properties

IUPAC Name

4-fluoro-2-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDPPPPSDXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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